2-Amino-1-(1-methylindolin-5-yl)ethanol
CAS No.: 1249007-16-6
Cat. No.: VC2948096
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249007-16-6 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 2-amino-1-(1-methyl-2,3-dihydroindol-5-yl)ethanol |
| Standard InChI | InChI=1S/C11H16N2O/c1-13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6,11,14H,4-5,7,12H2,1H3 |
| Standard InChI Key | SMKJAXTUURKFPM-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CN)O |
| Canonical SMILES | CN1CCC2=C1C=CC(=C2)C(CN)O |
Introduction
2-Amino-1-(1-methylindolin-5-yl)ethanol is a complex organic compound with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 192.26 g/mol. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
The synthesis of 2-Amino-1-(1-methylindolin-5-yl)ethanol typically involves multi-step reactions starting from indoline derivatives. The process may include alkylation, reduction, and amination steps to introduce the necessary functional groups. Detailed synthesis protocols can vary based on the specific starting materials and desired yield.
Applications and Research Findings
While specific applications of 2-Amino-1-(1-methylindolin-5-yl)ethanol are not widely documented in the available literature, compounds with similar structures are often explored for their potential biological activities, such as anti-inflammatory, antimicrobial, or neuroprotective effects. The presence of both amino and hydroxyl groups makes it a candidate for further modification or use in drug discovery processes.
Safety and Handling
Handling of 2-Amino-1-(1-methylindolin-5-yl)ethanol requires standard laboratory precautions, including the use of protective gloves, goggles, and working in a well-ventilated area. Its toxicity and environmental impact are not extensively documented, so caution should be exercised.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume